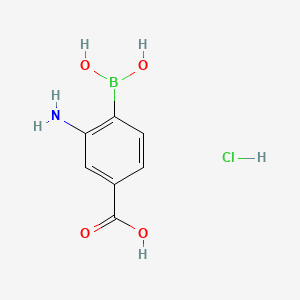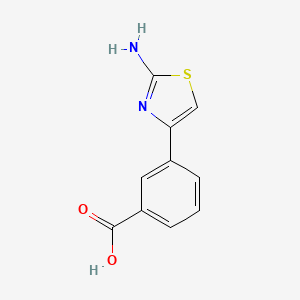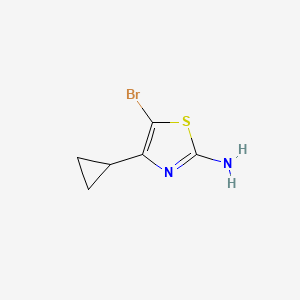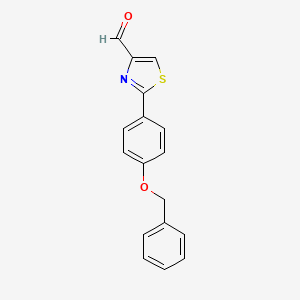
tert-Butyl (2-amino-1-cyclopentylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as N-Boc-ethylenediamine . The compound is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of carbamates, such as “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” can be represented by the linear formula (CH3)3COCONHCH2CH2NH2 . The InChI code for this compound is 1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3, (H,9,10) .Chemical Reactions Analysis
Carbamates, including “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also undergo deprotection reactions under acidic conditions, resulting in the formation of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” include a molecular weight of 200.28 and a storage temperature of 2-8°C . The compound is a solid at room temperature .Scientific Research Applications
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. This compound’s unique structure allows it to participate in host-guest interactions, self-assembly, and molecular recognition. Researchers study its behavior in host molecules, such as cyclodextrins, cucurbiturils, and metal-organic frameworks.
These applications highlight the versatility of 2-N-Boc-amino-2-cyclopentyl-ethylamine across diverse scientific disciplines. Its role as a building block, protecting group, and catalyst underscores its significance in advancing research and innovation . If you’d like further details or additional applications, feel free to ask!
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” could involve its use in the design of new drugs and prodrugs . Its carbamate group can be manipulated to achieve first-pass and systemic hydrolytic stability, making it a promising candidate for prodrug design . Additionally, its ability to modulate interactions with target enzymes or receptors could be exploited in drug design .
properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKASSGUZFUGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674199 |
Source


|
| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
CAS RN |
936497-76-6 |
Source


|
| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)






![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)
